molecular formula C6H9NOS B2574471 3-(2-Isothiocyanatoethoxy)prop-1-ene CAS No. 1874289-02-7

3-(2-Isothiocyanatoethoxy)prop-1-ene

Cat. No.: B2574471
CAS No.: 1874289-02-7
M. Wt: 143.2
InChI Key: HKQKPICXKGHSPC-UHFFFAOYSA-N
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Description

3-(2-Isothiocyanatoethoxy)prop-1-ene is an organic compound with the molecular formula C₆H₉NOS. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of an isothiocyanate group, which imparts unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Isothiocyanatoethoxy)prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with potassium thiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isothiocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioureas, ureas, or carbamates.

Scientific Research Applications

3-(2-Isothiocyanatoethoxy)prop-1-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Isothiocyanatoethoxy)prop-1-ene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various applications, including the modification of enzymes and the development of inhibitors.

Molecular Targets and Pathways:

    Proteins: The compound can modify proteins by reacting with amino groups, leading to changes in protein function.

    Enzymes: It can inhibit enzyme activity by covalently modifying the active site.

Comparison with Similar Compounds

    3-(2-Isocyanatoethoxy)prop-1-ene: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    3-(2-Aminoethoxy)prop-1-ene: Contains an amino group instead of an isothiocyanate group.

    3-(2-Hydroxyethoxy)prop-1-ene: Features a hydroxy group in place of the isothiocyanate group.

Uniqueness: 3-(2-Isothiocyanatoethoxy)prop-1-ene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and functionality. This makes it particularly useful in applications requiring covalent modification of biomolecules.

Properties

IUPAC Name

3-(2-isothiocyanatoethoxy)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-4-8-5-3-7-6-9/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQKPICXKGHSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874289-02-7
Record name 3-(2-isothiocyanatoethoxy)prop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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